N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
CAS No.:
Cat. No.: VC9671003
Molecular Formula: C21H18FN3O4
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18FN3O4 |
|---|---|
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C21H18FN3O4/c1-13(26)14-3-5-15(6-4-14)23-20(27)12-25-21(28)10-9-19(24-25)17-8-7-16(29-2)11-18(17)22/h3-11H,12H2,1-2H3,(H,23,27) |
| Standard InChI Key | VKRZXILGCHLXGZ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |
| Canonical SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)OC)F |
Introduction
N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound with a molecular formula of C21H18FN3O4 and a molecular weight of 395.4 g/mol . This compound belongs to the class of pyridazine derivatives, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms. The presence of both aromatic and heterocyclic components in its structure suggests potential biological activity, making it a subject of interest in medicinal chemistry.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 1246055-92-4 |
| Molecular Formula | C21H18FN3O4 |
| Molecular Weight | 395.4 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis and Potential Applications
The synthesis of such complex organic compounds typically involves multi-step organic synthesis techniques. These methods often require careful control of reaction conditions, including temperature, solvents, and catalysts, to optimize yield and purity. While specific synthesis details for N-(4-acetylphenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide are not provided, its structure suggests potential applications in medicinal chemistry, possibly as inhibitors of specific biological processes.
Research Findings and Biological Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume